![molecular formula C19H19ClN6O2 B2406121 1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-12-1](/img/structure/B2406121.png)
1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the allyl, chlorobenzyl, and methyl groups, as well as the triazino group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The purine ring system forms the core of the molecule, with the various substituents attached at different positions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the allyl group could potentially undergo reactions such as oxidation or polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be relatively non-polar due to the presence of the aromatic rings, and might therefore have low solubility in water .Applications De Recherche Scientifique
Antiallergic and Bronchodilator Potential
Research on compounds structurally related to 1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has indicated significant antiallergic and bronchodilator effects. A study examined tazifylline, a compound with a purine-based structure, for its antiallergic activity. It was found that tazifylline demonstrated dose-related inhibitions of allergic reactions without significant sedative effects at various dose levels, indicating its potential as an antiallergic agent without adverse sedative impacts (Ring et al., 1988). Another compound, structurally related to purines, showed promising results as a bronchodilator and antiallergic compound in clinical studies, demonstrating the potential of this class of compounds in managing conditions like asthma (Cho Yw et al., 1981).
Neuroprotective Effects
The neuroprotective properties of caffeine, a purine derivative, were investigated in a Parkinson's disease model. The study concluded that caffeine and several A2A antagonists attenuated the loss of striatal dopamine, indicating the role of purine derivatives in neuroprotection and their potential therapeutic applications for neurodegenerative diseases (Chen et al., 2001).
Metabolic and Excretory Studies
The metabolism and excretion patterns of BIIB021, a purine derivative, were explored in rats, dogs, and humans. The study provided valuable insights into the metabolic pathways and excretion routes of this class of compounds, emphasizing their extensive metabolism and the significance of understanding these processes for their therapeutic applications (Lin Xu et al., 2013).
Occupational Exposure and Health Risks
A study assessing the potential cardiovascular risks associated with trichloroethylene exposure found that exposure may increase methylated arginine levels, suggesting a risk factor for cardiovascular diseases. This indicates the relevance of understanding the health implications of exposure to certain chemicals and the potential protective or harmful roles of related compounds (Iritas et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-4-9-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-5-7-14(20)8-6-13/h4-8H,1,9-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYMBGRCPQUTEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

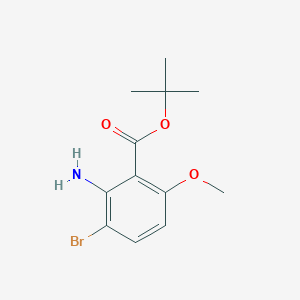
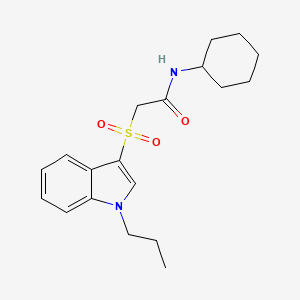
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
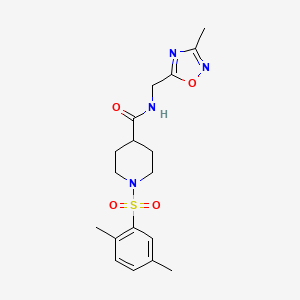
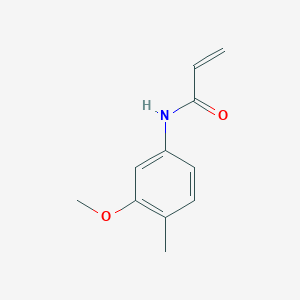
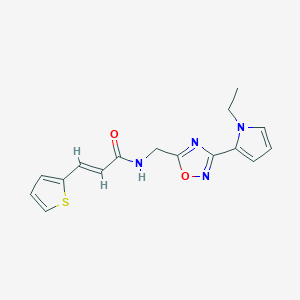
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)



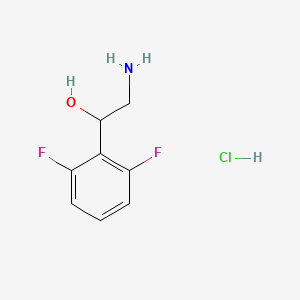
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)
